2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
The compound 2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring:
- A 3-methoxyphenoxy group linked to the acetamide core.
- A sulfonamide bridge connecting the phenyl ring to a piperazine moiety substituted with a pyrazin-2-yl group.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-32-19-3-2-4-20(15-19)33-17-23(29)26-18-5-7-21(8-6-18)34(30,31)28-13-11-27(12-14-28)22-16-24-9-10-25-22/h2-10,15-16H,11-14,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLKCWSDJRWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine moiety linked to a sulfonamide and an acetamide functional group, which are known to contribute to various biological activities. The presence of the methoxyphenoxy group enhances lipophilicity, potentially improving membrane permeability.
Antipsychotic Activity
Research indicates that derivatives of piperazine compounds exhibit antipsychotic properties by interacting with serotonin (5-HT) and dopamine (D2) receptors. For instance, compounds similar to the target molecule have been evaluated for their ability to modulate these receptors. A study highlighted that arylpiperazines showed significant antipsychotic activity, suggesting that the target compound may also exhibit similar effects through receptor modulation .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of related compounds. Studies have demonstrated that certain N-phenylacetamide derivatives possess anticonvulsant properties in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly those involving GABA and glutamate . The target compound's structural similarities to these derivatives suggest it may also exhibit anticonvulsant effects.
The biological activity of 2-(3-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is likely mediated through several mechanisms:
-
Receptor Interaction : The compound may interact with various neurotransmitter receptors, including:
- Serotonin Receptors : Particularly 5-HT2A and 5-HT1A.
- Dopamine Receptors : Primarily D2 receptors, influencing dopaminergic pathways.
- Ion Channel Modulation : Potential effects on ion channels could contribute to its anticonvulsant properties by stabilizing neuronal excitability.
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Research Findings and Case Studies
A summary of relevant studies on related compounds is presented in the table below:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their pharmacological profiles (where available):
Key Observations from Structural Comparisons
Pyrazine’s electron-deficient nature may also influence receptor binding kinetics . In contrast, unsubstituted piperazine (Compound 37, ) lacks steric hindrance, possibly improving solubility but reducing target specificity .
Phenoxy vs. Phenyl Groups: The 3-methoxyphenoxy group in the target compound provides a bulky, lipophilic substituent that may enhance membrane permeability compared to smaller groups like 4-fluorophenyl () . Methoxy groups are also known to improve metabolic stability .
Pharmacological Implications: Compound 37 () demonstrated anti-hypernociceptive activity, attributed to its sulfonamide-piperazine-acetamide scaffold. The target compound’s pyrazine substituent could modulate similar pathways with improved efficacy or selectivity . Analogues with benzothiazole () or tosylpiperazine () highlight the versatility of the acetamide core in diverse therapeutic contexts, suggesting the target compound may also exhibit broad applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
